3'-iso-Propyl-2,2,2-trifluoroacetophenone
Description
Significance of Fluorinated Ketones in Contemporary Organic Chemistry Research
Fluorinated ketones are a class of organic compounds that have garnered considerable attention in contemporary research. The presence of fluorine atoms, the most electronegative element, imparts unique characteristics to the ketone moiety. This includes enhanced thermal stability, increased lipophilicity, and altered electronic effects, which can influence the reactivity of the carbonyl group. ontosight.ai These properties make fluorinated ketones valuable building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai The introduction of fluorine can lead to significant changes in the biological activity and metabolic stability of parent compounds, a strategy widely employed in drug discovery.
Contextualizing Trifluoromethyl Ketones within Fluorinated Molecule Research
Within the broader category of fluorinated ketones, trifluoromethyl ketones (TFMKs) stand out due to the potent electron-withdrawing nature of the trifluoromethyl (CF3) group. ontosight.ai This strong inductive effect significantly enhances the electrophilicity of the adjacent carbonyl carbon, making TFMKs highly reactive towards nucleophiles. ontosight.ai This heightened reactivity makes them valuable intermediates in a variety of chemical transformations. beilstein-journals.org Furthermore, the trifluoromethyl ketone group is a known mimic of the tetrahedral transition state of amide and ester hydrolysis, leading to its use in the design of potent enzyme inhibitors. beilstein-journals.org The stability of the C-F bond also contributes to the metabolic stability of molecules containing this group.
Positioning of 3'-iso-Propyl-2,2,2-trifluoroacetophenone in Academic Chemical Synthesis and Mechanistic Inquiry
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features allow for its positioning within the broader landscape of academic chemical synthesis and mechanistic inquiry.
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C11H11F3O |
| Molecular Weight | 216.2 g/mol |
Interactive Data Table: Properties of this compound
Users can sort and filter the data as needed.
Based on established synthetic methodologies for aryl trifluoromethyl ketones, the synthesis of this compound can be reasonably extrapolated. Common synthetic routes to such compounds include:
Friedel-Crafts Acylation: The acylation of isopropylbenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.
Trifluoromethylation of a Carboxylic Acid Derivative: The reaction of a 3-isopropylbenzoyl derivative (e.g., an ester or acid chloride) with a trifluoromethylating reagent. organic-chemistry.org
From Grignard Reagents: The reaction of 3-isopropylphenylmagnesium bromide with a trifluoroacetylating agent.
In the realm of academic research, this compound holds potential as a valuable tool for several reasons:
Synthetic Building Block: Its structure, featuring a reactive trifluoromethyl ketone and a substituted aromatic ring, makes it a versatile precursor for the synthesis of more complex fluorinated molecules with potential biological activity. The isopropyl group offers a point of differentiation from simpler aryl trifluoromethyl ketones.
Mechanistic Studies: The compound can be employed in studies aimed at elucidating the mechanisms of reactions involving trifluoromethyl ketones. acs.org For instance, its reactions with various nucleophiles could provide insights into the electronic and steric effects of the 3'-isopropyl substituent on the reactivity of the carbonyl group.
Probing Structure-Activity Relationships: In medicinal chemistry research, the synthesis and biological evaluation of derivatives of this compound could contribute to understanding the structure-activity relationships of fluorinated compounds in various biological targets. The lipophilic isopropyl group can influence how the molecule interacts with biological systems.
While direct research on this specific compound is limited, its close relation to a well-studied class of molecules suggests its potential for future applications in advancing the understanding and application of organofluorine chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-7(2)8-4-3-5-9(6-8)10(15)11(12,13)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYXARBYTICRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374815 | |
| Record name | 3'-iso-Propyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155628-02-7 | |
| Record name | 2,2,2-Trifluoro-1-[3-(1-methylethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155628-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-iso-Propyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 155628-02-7 | |
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Synthetic Methodologies for 3 Iso Propyl 2,2,2 Trifluoroacetophenone and Analogous Trifluoromethyl Ketones
Approaches to α-Trifluoromethyl Ketone Synthesis
The construction of the α-trifluoromethyl ketone functional group can be achieved through several distinct chemical transformations. These methods range from functional group manipulations involving fluorine to cross-coupling strategies and direct conversions of common organic precursors.
Defluorinative Reactions in α-Trifluoromethyl Ketone Synthesis
Defluorinative functionalization represents an innovative approach where a trifluoromethyl group is converted into a difunctionalized moiety. While not a direct synthesis of the ketone itself, these reactions highlight the reactivity of the C-F bond in trifluoromethyl ketones. For instance, silver carbene-initiated rearrangements can lead to the simultaneous functionalization of both a C-F bond and the carbonyl group of a trifluoromethyl ketone. This cascade process involves the cleavage of a C-F bond and the formation of new C-C and C=N bonds, yielding α,α-difluoroimines. Mechanistic studies indicate that silver catalysis is crucial for both the C-F bond cleavage and subsequent rearrangement steps.
Photocatalyzed Cross-Coupling Strategies for Trifluoromethyl Ketones
Visible-light photocatalysis has emerged as a powerful tool for forging new carbon-carbon bonds under mild conditions. These methods often proceed via radical intermediates, enabling unique transformations.
A metal-free, visible-light-induced approach for the synthesis of α-trifluoromethyl ketones involves the photooxidative keto-trifluoromethylation of styrenes. This method utilizes an organocatalyst, such as one based on anthraquinone, to generate trifluoromethyl radicals from a stable precursor like sodium triflinate (Langlois reagent, CF₃SO₂Na) under an oxygen atmosphere. organic-chemistry.org These radicals then add to a styrene derivative. The resulting benzylic radical is trapped by molecular oxygen, which, after a series of steps, leads to the formation of the α-trifluoromethyl ketone.
This strategy has been successfully applied to a range of substituted styrenes. Although direct data for 3-isopropylstyrene is not prominently featured, the reaction tolerates various substituents on the aromatic ring, suggesting its potential applicability. The table below illustrates the scope of this transformation with analogous styrene derivatives. organic-chemistry.org
| Entry | Styrene Derivative | Yield (%) |
| 1 | Styrene | 75 |
| 2 | 4-Methylstyrene | 82 |
| 3 | 4-Methoxystyrene | 78 |
| 4 | 4-Chlorostyrene | 71 |
| 5 | 3-Methylstyrene | 73 |
Table 1: Representative yields for the photooxidative keto-trifluoromethylation of various styrenes. Data sourced from analogous reactions. organic-chemistry.org
Direct Conversion Methods from Carboxylic Acids
Converting readily available carboxylic acids directly into trifluoromethyl ketones is a highly efficient and atom-economical strategy, bypassing the need for intermediate activation steps like conversion to acid chlorides.
A well-established method for the synthesis of trifluoromethyl ketones from carboxylic acids is the Zard procedure, which has been modified for improved efficacy. This protocol involves treating a carboxylic acid with trifluoroacetic anhydride (B1165640) (TFAA) and a base, typically pyridine. The reaction is thought to proceed through a mixed anhydride intermediate, which then undergoes decarboxylative acylation.
This method is particularly effective for the direct conversion of carboxylic acids to trifluoromethyl ketones, avoiding the necessity of first converting the acid to an acid chloride. The reaction conditions can be tuned; for example, using toluene as a solvent and increasing the temperature can improve yields and conversions for more sterically hindered substrates.
While a specific application to 3-isopropylbenzoic acid is not detailed in seminal reports, the procedure has been successfully applied to a variety of aromatic carboxylic acids, as shown in the table below.
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic acid | 2,2,2-Trifluoroacetophenone (B138007) | 85 |
| 2 | 4-Methoxybenzoic acid | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | 90 |
| 3 | 4-Chlorobenzoic acid | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 88 |
| 4 | Naphthalene-2-carboxylic acid | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | 82 |
Table 2: Examples of aryl trifluoromethyl ketones synthesized via a modified Zard procedure from corresponding carboxylic acids. Yields are representative of the general methodology.
Metal-free approaches for trifluoromethylation are gaining traction due to their reduced environmental impact and cost. One such strategy involves the use of fluoroarenes to facilitate the conversion of carboxylic acids. While specific protocols for the direct conversion to trifluoromethyl ketones using this exact mediation are still emerging, related metal-free methods for generating trifluoromethyl radicals for C-H functionalization are known. For instance, electrophotocatalytic methods can enable the coupling of heteroaromatic bases with various carboxylic acids, showcasing the potential of metal-free, redox-neutral approaches.
Cross-Coupling and Functionalization Reactions
Cross-coupling and functionalization reactions represent a powerful approach for the synthesis of trifluoromethyl ketones, offering high efficiency and broad substrate scope.
Palladium-Catalyzed Reactions of (Het)aryl Boronic Acids
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The coupling of aryl and heteroaryl boronic acids with trifluoroacetylating agents provides a direct route to aryl trifluoromethyl ketones. This methodology is advantageous due to the commercial availability and stability of boronic acids.
One prominent strategy involves the reaction of aryl trifluoroacetates with organoboron compounds, catalyzed by palladium complexes. This process typically proceeds under mild conditions and affords trifluoromethyl ketones in moderate to excellent yields. The catalytic cycle is understood to involve the oxidative addition of the aryl trifluoroacetate to a Pd(0) complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the desired ketone.
Another approach utilizes carboxylic acids activated in situ with pivalic anhydride, which then couple with arylboronic acids in the presence of a palladium catalyst. This method is noted for its high regioselectivity and tolerance of a wide array of functional groups, making it a versatile tool for the synthesis of functionalized aryl ketones. The reaction is often enhanced by the presence of water and can be performed without strictly anhydrous conditions.
| Catalyst System | Reactants | Product Type | Yield Range | Ref. |
| Pd(OAc)₂ / PⁿBu₃ | Aryl trifluoroacetate, Arylboronic acid | Aryl trifluoromethyl ketone | 17-80% | |
| (Phosphane)palladium complexes | Carboxylic acid, Pivalic anhydride, Arylboronic acid | Aryl ketone | Good to Excellent |
Trifluoromethylation of Aldehydes using Copper Complexes
Copper-mediated trifluoromethylation reactions have emerged as a valuable tool for the introduction of the trifluoromethyl group. The trifluoromethylation of aldehydes using copper complexes provides a direct pathway to trifluoromethyl carbinols, which can be subsequently oxidized to the corresponding ketones.
A notable method involves the use of (bpy)Cu(CF₃)₃ in conjunction with a silane reducing agent and a persulfate initiator. This system allows for the trifluoromethylation of a variety of aliphatic and aromatic aldehydes in aqueous acetone at room temperature, affording the trifluoromethyl ketones in satisfactory yields. The proposed mechanism involves the copper(II)-mediated trifluoromethylation of acyl radicals. The versatility of copper complexes in these transformations is further highlighted by their use in the synthesis of α-trifluoromethylthio-substituted ketones from α-bromoketones.
| Copper Complex | Aldehyde Substrate | Key Reagents | Product | Ref. |
| (bpy)Cu(CF₃)₃ | Aromatic and Aliphatic Aldehydes | Et₃SiH, K₂S₂O₈ | Trifluoromethyl ketone |
Chemoselective Acylation and Cleavage Reactions
Chemoselective acylation and subsequent cleavage reactions offer alternative and often highly efficient routes to trifluoromethyl ketones, proceeding through distinct mechanistic pathways.
α-Trifluoroacetylation of Tertiary Amides
A recently developed method involves the chemoselective α-trifluoroacetylation of tertiary amides. This reaction proceeds under mild conditions using trifluoroacetic anhydride and a weak base, such as 2,4,6-collidine. The process is highly selective, yielding β-ketoamides containing a trifluoroacetyl group even in the presence of other sensitive functional groups like ketones and esters. This method leverages the electrophilic activation of the amide to facilitate the acylation.
| Acylating Agent | Base | Substrate | Product | Key Feature | Ref. |
| Trifluoroacetic anhydride | 2,4,6-Collidine | Tertiary Amide | β-Ketoamide | High chemoselectivity |
Tandem Claisen Condensation and Retro-Claisen C-C Bond Cleavage
An operationally simple and highly efficient approach to trifluoromethyl ketones involves a tandem sequence of a Claisen condensation followed by a retro-Claisen carbon-carbon bond cleavage. In this one-pot process, enolizable alkyl phenyl ketones react with ethyl trifluoroacetate in the presence of a strong base like sodium hydride (NaH).
The reaction initially forms a 1,3-dicarbonyl intermediate via Claisen condensation. This intermediate then undergoes a retro-Claisen cleavage, driven by the steric hindrance of the alkyl group on the ketone, to furnish the trifluoromethyl ketone and ethyl benzoate. This method is notable for its high yields and the use of readily available starting materials.
| Ketone Substrate | Trifluoroacetylating Agent | Base | Solvent | Product | Yield | Ref. |
| Enolizable alkyl phenyl ketones | Ethyl trifluoroacetate | NaH | THF | Trifluoromethyl ketone | Excellent |
Synthesis of Fluorinated Acetophenone (B1666503) Derivatives
The synthesis of fluorinated acetophenone derivatives, a class of compounds that includes 3'-iso-propyl-2,2,2-trifluoroacetophenone, has been approached through various fluorination techniques. These methods often involve the replacement of other halogens with fluorine or direct fluorination.
For instance, the synthesis of α,α-difluoroacetophenone has been accomplished from α,α-dibromoacetophenone using silver fluoride (B91410) and anhydrous hydrogen fluoride. Other strategies have employed antimony fluoride in the Swarts reaction for chlorine-fluorine exchange. The introduction of fluorine atoms into the acetophenone structure can significantly alter its chemical and physical properties, making these derivatives valuable in various applications, including pharmaceuticals and agrochemicals.
| Starting Material | Fluorinating Agent | Product | Ref. |
| α,α-Dibromoacetophenone | AgF, HF | α,α-Difluoroacetophenone |
Electrophilic Fluorination Strategies
Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules. These methods offer an alternative to traditional approaches that may require harsh conditions or the use of hazardous reagents.
Fluorination of Phenacyl Meldrum's Acid Substrates
A versatile method for the synthesis of fluorinated acetophenones involves the electrophilic fluorination of phenacyl Meldrum's acid derivatives. This strategy utilizes a stable and easy-to-handle electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4). The general approach involves the preparation of the phenacyl Meldrum's acid substrate followed by fluorination. The resulting fluorinated acyl-Meldrum's acid can then be converted to the corresponding fluoro-acetophenone.
The reaction of elemental sulfur with Selectfluor® can generate reactive sulfur-fluorine species in situ, which are capable of mediating the transformation of carboxylic acids to acyl fluorides under mild, metal-free conditions. organic-chemistry.org This method is notable for avoiding the formation of acid anhydride byproducts. organic-chemistry.org Mechanistic studies using 19F NMR spectroscopy have suggested the in situ formation of an S8-fluoro-sulfonium cation and a neutral S8-difluoride as the reactive species responsible for fluorine transfer. organic-chemistry.org The reaction demonstrates broad substrate scope, accommodating various electron-rich, electron-deficient, and sterically hindered carboxylic acids. organic-chemistry.org
| Reactant 1 | Reagent | Conditions | Product | Yield (%) |
| Phenylacetic acid derivatives | Selectfluor®, 4-(dimethylamino)pyridine | Aqueous media | Decarboxylative fluorination product | Varies |
| Phenylacetic acid derivatives | Selectfluor®, 4-(dimethylamino)pyridine | Non-aqueous media | α-fluoro-α-arylcarboxylic acid | Varies |
This table presents a conceptual summary based on the described reactivity.
Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives
Hypervalent iodine reagents have gained prominence in organic synthesis due to their safety and environmentally benign characteristics. A notable application is the direct α-fluorination of acetophenone derivatives. This method utilizes a hypervalent iodine compound, such as iodosylarene, in combination with a fluoride source like a triethylamine-hydrogen fluoride complex (TEA·nHF). organic-chemistry.org
The reaction proceeds under mild conditions and demonstrates high selectivity for monofluorination, avoiding the formation of difluorinated byproducts. organic-chemistry.org The proposed mechanism involves the enolization of the acetophenone, followed by substitution with a fluoride ion facilitated by the hypervalent iodine reagent. organic-chemistry.org This methodology has been successfully applied to a range of acetophenone derivatives, acetonaphthones, and other monocarbonyl compounds, achieving good to excellent yields. organic-chemistry.org
| Substrate | Hypervalent Iodine Reagent | Fluoride Source | Solvent | Temperature (°C) | Yield (%) |
| Acetophenone | Iodosylbenzene | TEA·5HF | 1,2-dichloroethane | 60 | up to 84 |
| Substituted Acetophenones | Iodosylarenes | TEA·5HF | 1,2-dichloroethane | 60 | Good |
| Acetonaphthones | Iodosylarenes | TEA·5HF | 1,2-dichloroethane | 60 | Good |
| 1-Indanone | Iodosylarenes | TEA·5HF | 1,2-dichloroethane | 60 | Good |
This table summarizes typical results for the α-fluorination of various ketones using hypervalent iodine reagents. organic-chemistry.org
Grignard Reaction-Based Synthesis of Trifluoroacetophenones
Grignard reagents are fundamental organometallic compounds widely used for the formation of carbon-carbon bonds. sigmaaldrich.com Their reaction with suitable trifluoroacetylating agents provides a direct route to trifluoromethyl ketones. The synthesis of this compound can be envisioned through the reaction of 3-isopropylphenylmagnesium bromide with a trifluoroacetyl source.
A common method involves the addition of a Grignard reagent to a solution of acetic anhydride at low temperatures (around -70°C). mdma.ch This approach has been shown to produce methyl ketones in high yields for a variety of primary, secondary, tertiary aliphatic, and aromatic Grignard reagents. mdma.ch The success of this reaction at low temperatures is attributed to the thermal stability of the initially formed complex, which minimizes further reaction to form tertiary alcohols. mdma.ch
| Grignard Reagent | Electrophile | Temperature (°C) | Product | Yield (%) |
| n-Butylmagnesium chloride | Acetic anhydride | -70 | 2-Hexanone | 79 |
| s-Butylmagnesium bromide | Acetic anhydride | -70 | 3-Methyl-2-pentanone | 78 |
| t-Butylmagnesium chloride | Acetic anhydride | -70 | 3,3-Dimethyl-2-butanone | 77 |
| Phenylmagnesium bromide | Acetic anhydride | -70 | Acetophenone | 70 |
| Phenylmagnesium bromide | Propionic anhydride | -70 | Propiophenone | 59 |
This table illustrates the yields of ketones from the reaction of various Grignard reagents with anhydrides at low temperature. mdma.ch
Formation of Trifluoromethyl-Containing Compounds via Grignard Reagents
The synthesis of trifluoromethyl ketones can also be achieved by the nucleophilic trifluoromethylation of esters. A method utilizing fluoroform (HCF3) as the trifluoromethyl source has been developed. beilstein-journals.orgbeilstein-journals.org This process involves the combination of fluoroform with a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), in a suitable solvent like triglyme at low temperatures. beilstein-journals.orgbeilstein-journals.org This methodology has been successfully applied to a range of aromatic, aliphatic, and conjugated methyl esters, affording the corresponding trifluoromethyl ketones in moderate to high yields. beilstein-journals.orgbeilstein-journals.org
The reaction tolerates various functional groups on the aromatic ring, including halogens and alkyl groups. beilstein-journals.org For instance, methyl benzoates with substituents at the para, meta, and ortho positions have been effectively converted to their trifluoromethyl ketone counterparts. beilstein-journals.org
| Methyl Ester Substrate | Yield of Trifluoromethyl Ketone (%) |
| Methyl 2-naphthoate | 75 |
| Methyl 4-chlorobenzoate | 63 |
| Methyl 4-bromobenzoate | 58 |
| Methyl 4-iodobenzoate | 56 |
| Methyl 4-(tert-butyl)benzoate | 92 |
| Methyl 3-bromobenzoate | 82 |
| Methyl 2-chlorobenzoate | 66 |
This table showcases the substrate scope for the trifluoromethylation of various methyl esters using fluoroform and KHMDS. beilstein-journals.orgbeilstein-journals.org
Asymmetric Synthetic Routes Relevant to Fluorinated Ketones
The production of chiral fluorinated alcohols, which are valuable building blocks in the pharmaceutical industry, can be achieved through the asymmetric reduction of prochiral fluorinated ketones. Biocatalytic methods, particularly using enzymes from microorganisms, offer a highly enantioselective and environmentally friendly approach.
Enzymatic Reductions of Fluorinated Acetophenones
Various yeast strains have been identified as effective biocatalysts for the asymmetric reduction of ketones, including fluorinated acetophenones. semanticscholar.orgrsc.orgnih.gov For example, Candida parapsilosis has been shown to contain carbonyl reductases that catalyze the reduction of ketones with high enantioselectivity. rsc.orgplos.orgmdpi.com These enzymes often follow Prelog's rule, but some exhibit anti-Prelog stereoselectivity, providing access to both enantiomers of the corresponding alcohol. rsc.org
The efficiency and enantioselectivity of these enzymatic reductions can be influenced by reaction conditions such as pH, temperature, and the presence of co-solvents. semanticscholar.orgelsevier.com For instance, the bioreduction of various ketones by lyophilized whole cells of different yeast strains has been optimized using a design of experiments approach, leading to enantiopure alcohols (ee > 99%) with moderate to excellent conversions. semanticscholar.org
| Yeast Strain | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (%) |
| Candida parapsilosis | 4-(trimethylsilyl)-3-butyn-2-one | (S)-alcohol | 95.2 | >99.9 |
| Pichia carsonii | Acetophenone | (S)-alcohol | Varies | >99 |
| Lodderomyces elongisporus | Alkyl ketones | (S)-alcohol | Varies | >99 |
| Candida norvegica | Acetophenone | (S)-alcohol | Varies | >99 |
This table provides examples of the enantioselective reduction of ketones using different yeast strains, highlighting the high enantiomeric excess achievable. semanticscholar.orgplos.org
Asymmetric Reduction with Chiral Reagents
The enantioselective reduction of trifluoromethyl ketones, including this compound, can be effectively achieved using various chiral reagents and catalysts. These methods rely on the transfer of a hydride from a reducing agent to the ketone carbonyl group, guided by a chiral catalyst to favor the formation of one enantiomer of the resulting alcohol over the other. The primary strategies employed include the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidines and asymmetric transfer hydrogenation (ATH).
The Corey-Bakshi-Shibata (CBS) reduction is a widely utilized method for the enantioselective reduction of a broad range of ketones. wikipedia.orgalfa-chemistry.com This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane source such as borane-dimethyl sulfide (BMS) or catecholborane. wikipedia.orgalfa-chemistry.com The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which in turn activates the borane as a hydride donor. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, leading to a highly enantioselective hydride transfer. nrochemistry.com While specific data for the CBS reduction of this compound is not extensively documented, studies on analogous aromatic trifluoromethyl ketones demonstrate the efficacy of this method. For these challenging substrates, modifications to the standard CBS protocol, such as the use of catecholborane at low temperatures, have been shown to enhance enantioselectivity. wikipedia.org
Asymmetric transfer hydrogenation (ATH) represents another powerful tool for the enantioselective reduction of trifluoromethyl ketones. rsc.org This method typically utilizes a ruthenium or iridium catalyst bearing a chiral ligand, with a simple alcohol like isopropanol or a formate salt serving as the hydrogen source. rsc.org The Noyori-Ikariya catalyst system, which consists of a Ru(II) complex with a chiral N-tosylated diamine ligand, is particularly effective for the ATH of aromatic ketones. researchgate.net Research on the ATH of 2,2,2-trifluoroacetophenone has shown that high yields and excellent enantioselectivities can be achieved. For instance, an electrochemically promoted ATH of 2,2,2-trifluoroacetophenone using a chiral Ru complex resulted in the formation of (R)-α-(trifluoromethyl)benzyl alcohol with a 96% yield and 94% enantiomeric excess (ee). researchgate.net The steric and electronic properties of substituents on the aromatic ring can influence the efficiency and selectivity of the reduction. While direct experimental data for this compound is limited, it is anticipated that the isopropyl group at the meta position would influence the stereochemical outcome.
Biocatalytic methods have also emerged as a viable approach for the asymmetric reduction of trifluoromethyl ketones. For example, recombinant E. coli whole cells have been successfully used for the bioreduction of 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with greater than 99.9% enantioselectivity. nih.gov This highlights the potential of enzymatic systems to achieve high levels of stereocontrol in the synthesis of chiral trifluoromethylated alcohols.
The following tables summarize research findings for the asymmetric reduction of 2,2,2-trifluoroacetophenone and its substituted analogues, providing insights into the expected outcomes for the reduction of this compound.
Table 1: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone
| Chiral Reagent/Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Product Configuration |
| Chiral Ru Complex | Electrochemical | - | RT | 96 | 94 | R |
| Iridium/f-amphol | H₂ | - | - | up to 99 | up to 99 | - |
Table 2: Asymmetric Reduction of Substituted Trifluoroacetophenones
| Substrate | Chiral Reagent/Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Product Configuration |
| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli BL21(DE3) | - | PBS buffer | 30 | - | >99.9 | R |
| Various aryl perfluoroalkyl ketones | Iridium/f-ampha | H₂ | - | - | up to 99 | up to 99 | - |
Mechanistic Investigations of Reactions Involving 3 Iso Propyl 2,2,2 Trifluoroacetophenone Derivatives
Mechanistic Pathways of Defluorination Reactions
Defluorination of trifluoromethyl groups, such as the one in 3'-iso-Propyl-2,2,2-trifluoroacetophenone derivatives, is a significant challenge due to the strength of the carbon-fluorine (C-F) bond. However, these reactions can proceed through reductive pathways involving radical intermediates.
A key mechanistic pathway for the cleavage of the C-F bond in trifluoromethylarenes and trifluoromethyl ketones involves the formation of an anion radical intermediate. nih.gov This process is typically initiated by a single-electron transfer (SET) from a potent reductant, such as a photocatalyst in its excited state or a low-valent metal, to the trifluoromethylated compound. nih.gov
The acceptance of an electron by a derivative of this compound would form a transient radical anion. In this species, the excess electron density destabilizes the C-F bonds of the trifluoromethyl group. This destabilization facilitates the elimination of a fluoride (B91410) anion (F⁻), resulting in the formation of an α,α-difluorobenzyl radical. This radical can then undergo further reactions, such as hydrogen atom abstraction or coupling with other radical species. For polyfluoroarenes bearing a strong electron-withdrawing group, C-F bond cleavage can occur selectively. nih.gov
The general mechanism can be summarized as follows:
Single-Electron Transfer (SET): An electron is transferred to the trifluoromethyl ketone, forming a radical anion.
Fluoride Elimination: The radical anion undergoes fragmentation, cleaving a C-F bond and releasing a fluoride ion.
Radical Intermediate Formation: An α,α-difluorobenzyl radical is generated, which can participate in subsequent reaction steps.
Electron transfer processes that initiate defluorination can also be facilitated by solid surfaces, particularly those with defect sites. While specific studies on this compound are not detailed, the principles can be understood from research on other organofluorine compounds on electrified surfaces. aps.org Surface defects, such as vacancies or edges, can act as active sites for chemisorption and electron transfer. aps.org
The mechanism involves the transfer of electrons that would normally occupy antibonding orbitals of the surface-adsorbate system to the lower-energy Fermi level of the solid, resulting in an energy gain that strengthens the surface-adsorbate bond. aps.org In the context of defluorination, an adsorbed trifluoroacetophenone derivative at a defect site could experience an efficient transfer of an electron from the surface to the molecule. This process is analogous to the SET in solution, leading to the formation of the radical anion and subsequent C-F bond cleavage. The surface serves to lower the activation energy for the initial electron transfer step, thereby promoting the defluorination reaction. This process is particularly relevant in heterogeneous catalysis and electrochemical degradation of fluorinated compounds. aps.org
Radical Reaction Mechanisms in Fluorinated Ketone Synthesis
The synthesis of fluorinated ketones like this compound can proceed through various pathways, including those that involve radical intermediates. Radical reactions offer a powerful method for forming the carbon-trifluoromethyl (C-CF₃) bond.
One common strategy involves the reaction of an acyl radical or an aryl radical with a trifluoromethylating agent. The synthesis of this compound could be envisioned via the coupling of a 3'-iso-propylbenzoyl radical with a source of the trifluoromethyl radical (•CF₃) or a related CF₃-containing species.
Mechanistic investigations into related syntheses suggest that a single-electron transfer (SET) process is often involved in generating the key radical intermediates. organic-chemistry.org For instance, a catalyst-free decarboxylative strategy using redox-active esters as radical precursors can generate alkyl radicals under blue LED irradiation. organic-chemistry.org A similar approach could generate an acyl radical, which then reacts with a trifluoromethyl source.
The general steps in a radical-mediated synthesis could include:
Initiation: Generation of a radical, often with a radical initiator or via photoredox catalysis.
Radical Formation: The initial radical reacts with a precursor (e.g., an acyl chloride or a carboxylic acid derivative) to form an acyl radical.
Propagation: The acyl radical couples with a trifluoromethylating agent.
Termination: Combination of two radicals to end the chain reaction.
| Reaction Step | Description | Key Intermediates |
| Initiation | Formation of initiating radicals from an initiator (e.g., AIBN) or via photoredox catalysis. | Initiator Radicals |
| Acyl Radical Generation | Reaction of an initiator radical with an acyl precursor (e.g., aroyl fluoride). | Acyl Radical |
| CF₃ Radical Addition | The acyl radical attacks a trifluoromethyl source (e.g., Langlois reagent). | Trifluoromethylated intermediate |
| Product Formation | The intermediate stabilizes to form the final trifluoromethyl ketone product. | This compound |
Catalytic Reaction Mechanisms
Derivatives of this compound can themselves act as catalysts or be synthesized via catalytic methods. The electron-withdrawing nature of the trifluoromethyl group is key to their reactivity in these roles.
Electron-deficient ketones, including trifluoroacetophenones, are effective catalysts for the epoxidation of alkenes using hydrogen peroxide as the primary oxidant. acs.org The mechanism of this catalysis has been a subject of detailed investigation. While the active oxidant is often considered to be a dioxirane (B86890), a proposed catalytic cycle involves the formation of a peroxycarboximidic acid as a key intermediate, especially when acetonitrile (B52724) is used as a co-solvent. acs.org
A proposed catalytic cycle for epoxidation catalyzed by 2,2,2-trifluoroacetophenone (B138007) is as follows acs.org:
The ketone is hydrated in the presence of water.
Under basic conditions, hydrogen peroxide reacts with acetonitrile to form a peroxycarboximidic acid intermediate.
The ketone hydrate (B1144303) is oxidized by both hydrogen peroxide and the peroxycarboximidic acid to form a perhydrate species.
This perhydrate can then collapse to form a highly reactive dioxirane.
The dioxirane transfers an oxygen atom to the alkene substrate, forming the epoxide and regenerating the ketone hydrate catalyst. acs.org
It is this dioxirane, formed via the intermediacy of the peroxycarboximidic acid, that is believed to be the ultimate epoxidizing agent in this system. acs.orgwikipedia.org
The synthesis of trifluoromethyl ketones can be achieved through copper-catalyzed trifluoromethylation reactions. nih.gov These reactions often proceed through a radical mechanism where a copper complex mediates the transfer of a trifluoromethyl group to a carbon-centered radical, such as an acyl radical. researchgate.net
A plausible catalytic cycle for the copper(II)-mediated trifluoromethylation of an acyl radical to form a derivative of this compound is detailed below.
| Catalytic Cycle Step | Description | Copper Oxidation State Change |
| Radical Generation | An acyl radical is generated from a suitable precursor (e.g., an aldehyde or carboxylic acid derivative). | - |
| Oxidative Addition/Coupling | The acyl radical reacts with a Cu(II)-CF₃ complex. | Cu(II) → Cu(III) (transiently) |
| Reductive Elimination | The resulting transient Cu(III) species undergoes reductive elimination to form the C-CF₃ bond and the final ketone product. | Cu(III) → Cu(I) |
| Catalyst Regeneration | The Cu(I) species is re-oxidized to Cu(II) by reacting with a trifluoromethyl source (e.g., Togni's reagent) to regenerate the active catalyst and propagate the cycle. | Cu(I) → Cu(II) |
This process efficiently constructs the aroyl-CF₃ bond under relatively mild conditions, demonstrating the power of copper catalysis in fluoroalkylation chemistry. nih.govprinceton.edu
Influence of Catalyst Structure on Reaction Selectivity
The structure of a catalyst is paramount in directing the selectivity of a chemical reaction. In processes involving trifluoroacetophenone derivatives, both the metallic center and the surrounding ligand architecture play critical roles in determining the chemoselectivity and stereoselectivity. Modifications in ligand size, electronic properties, and the nature of the catalyst support can dramatically alter the reaction pathway.
For instance, in the hydrogenation of aromatic ketones, the catalyst's composition dictates the preferential reduction of the carbonyl group over the aromatic ring. Studies on nickel phosphide (B1233454) catalysts (Ni₂P) have shown that the electronic properties of the catalyst surface are crucial. mdpi.com The partially positive charge on the nickel atoms (Niδ⁺) attracts the oxygen atom of the carbonyl group, while the partially negative charge on phosphorus atoms (Pδ⁻) repels the phenyl group. mdpi.com This electronic guidance ensures the ketone moiety is positioned for hydrogenation, leading to high selectivity for the corresponding alcohol. mdpi.com
Similarly, the choice of support material can influence selectivity. Catalysts like Rh/C and Rh/Al₂O₃ exhibit different behaviors in acetophenone (B1666503) hydrogenation due to interactions between the solvent, substrate, and the support surface itself. rsc.org
In asymmetric catalysis, the chiral ligands coordinated to the metal center create a chiral environment that differentiates between the two prochiral faces of the ketone. The steric bulk and conformational rigidity of these ligands are key. For example, Ru(II) complexes containing chiral diphosphine and diamine ligands, such as TolBINAP and DPEN, create a well-defined chiral pocket around the metal center. nih.gov This intricate structure controls the trajectory of the substrate's approach, leading to high enantioselectivity in the formation of chiral alcohols. nih.govresearchgate.net The interplay of steric hindrance and non-covalent interactions (e.g., π-π stacking) between the catalyst's ligands and the substrate is fundamental to achieving high levels of stereochemical control. researchgate.netprinceton.edu
Table 1: Influence of Catalyst Properties on Reaction Selectivity in Ketone Hydrogenation
| Catalyst Property | Influence on Selectivity | Example |
|---|---|---|
| Electronic Nature | Governs substrate orientation at the active site. | Ni₂P catalysts exhibit high chemoselectivity for C=O bond hydrogenation due to Niδ⁺-O and Pδ⁻-aryl interactions. mdpi.com |
| Ligand Steric Bulk | Creates a chiral pocket that sterically blocks one reaction pathway. | Bulky diphosphine ligands in Ru complexes lead to high enantioselectivity. nih.gov |
| Support Material | Affects interactions with solvent and reactants. | Different selectivities are observed for Rh on carbon vs. alumina (B75360) supports in acetophenone hydrogenation. rsc.org |
| Metal Particle Size | Can impact the enantiodifferentiation on the catalyst surface. | In the hydrogenation of 1-phenyl-1,2-propanedione (B147261) over Pt/Al₂O₃, larger Pt particle sizes led to higher enantiomeric excesses. abo.fi |
Stereochemical Control and Enantiodifferentiation
Achieving high levels of stereochemical control is a central goal in the synthesis of chiral molecules. For reactions involving this compound, factors such as the solvent, electrostatic interactions, and the formation of transient intermediates can be manipulated to control the enantiomeric outcome.
The choice of solvent can have a profound impact on both the rate and enantioselectivity of a catalytic hydrogenation reaction. The solvent interacts not only with the substrate and product but also with the catalyst surface, influencing the energetics of the transition state that determines the stereochemical outcome. rsc.orgacs.org
In the hydrogenation of aromatic ketones, a clear distinction is often observed between protic and aprotic solvents. Protic solvents, such as ethanol (B145695) and isopropanol, can engage in hydrogen bonding with the carbonyl group of the substrate, potentially affecting its orientation as it approaches the catalyst. rsc.org Studies on the hydrogenation of 1-phenyl-1,2-propanedione over a chiral Pt/Al₂O₃ catalyst revealed that the highest enantiomeric excess (ee) was achieved in non-polar or weakly coordinating solvents like dichloromethane (B109758) and toluene. abo.fi In contrast, a highly interacting protic solvent like ethanol resulted in a dramatic drop in enantioselectivity. abo.fi This suggests that strong solvent-catalyst interactions can disrupt the precise organization required for effective enantiodifferentiation.
The solvent's ability to act as a hydrogen-bond donor (HBD) or acceptor (HBA) is also critical. For hydrogenation over a Rh/C catalyst, the reaction rate correlates with the solvent's HBD capability, whereas for Rh/Al₂O₃, it correlates with the HBA capacity, highlighting a complex interplay between the solvent, substrate, and catalyst support. rsc.orgnih.gov
Table 2: Effect of Solvent on Enantiomeric Excess in the Hydrogenation of 1-phenyl-1,2-propanedione
| Solvent | Enantiomeric Excess (% ee) | Solvent Type |
|---|---|---|
| Dichloromethane | 65% | Aprotic, Polar |
| Toluene | High | Aprotic, Non-polar |
| Ethyl Acetate | Relatively High | Aprotic, Polar |
| Ethanol | 12% | Protic, Polar |
Data is generalized from studies on 1-phenyl-1,2-propanedione over a Pt/Al₂O₃ catalyst in the presence of cinchonidine. abo.fi
In reactions involving highly fluorinated compounds like this compound, non-covalent electrostatic interactions can be a powerful tool for controlling enantioselectivity. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and introduces specific electronic features that can be exploited in catalyst design.
Research on the enantioselective addition of organoboron reagents to trifluoromethyl ketones has demonstrated the critical role of electrostatic interactions between the fluorine atoms of the substrate and a chiral catalyst. nih.govnih.govadelphi.edu Specifically, attractive and repulsive forces involving an ammonium (B1175870) group on the catalyst and the fluorine atoms on the ketone can stabilize one transition state over the other, leading to high enantiomeric ratios. nih.gov
This effect is particularly pronounced when comparing fluorinated ketones to their non-fluorinated analogs. For example, the catalytic enantioselective allyl addition to 2,2,2-trifluoroacetophenone proceeds with substantially higher enantioselectivity than the same reaction with acetophenone, underscoring the importance of the C-F bonds in directing the stereochemical outcome through electrostatic guidance. nih.gov Computational studies suggest that these interactions help to create a more rigid and organized catalyst-substrate assembly in the transition state, amplifying the chiral induction. nih.gov
Table 3: Comparison of Enantioselectivity in Catalytic Allyl Additions
| Substrate | Enantiomeric Ratio (e.r.) | Key Feature |
|---|---|---|
| 2,2,2-Trifluoroacetophenone | High (e.g., >90:10) | Presence of CF₃ group enables controlling electrostatic interactions. nih.gov |
| Acetophenone | Low (e.g., ~50:50) | Lacks the fluorine atoms necessary for strong electrostatic guidance with the catalyst. nih.gov |
Data is representative of findings from studies on enantioselective additions controlled by ammonium-organofluorine interactions. nih.gov
The equilibrium between the ketone and the hemiketal can be a key feature of a dynamic kinetic resolution (DKR) process. In a DKR, a racemic starting material is converted into a single enantiomer of the product in high yield. This requires that the two enantiomers of the starting material can rapidly interconvert under the reaction conditions. While the ketone itself is prochiral, if it is part of a racemic chiral molecule, the rapid, reversible formation of an achiral hemiketal intermediate could provide a pathway for racemization. If a chiral catalyst then selectively reacts with one enantiomer of the ketone, the equilibrium will be continuously shifted, allowing for the theoretical conversion of 100% of the starting material to a single product enantiomer.
The extent of hemiketal formation is dependent on the structure of the alcohol used. nih.gov Primary, non-fluorinated alcohols generally give the highest conversion to the hemiketal, while more sterically hindered secondary alcohols or electron-deficient fluorinated alcohols are less effective. nih.gov Understanding and controlling this equilibrium is therefore crucial for designing effective stereoselective transformations.
Table 4: Hemiketal Formation from Pentafluoro-gem-diols with Various Alcohols
| Alcohol Type | Relative Conversion to Hemiketal | Rationale |
|---|---|---|
| Primary (e.g., Ethanol) | High (81-95%) | Less sterically hindered and sufficiently nucleophilic. nih.gov |
| Secondary (e.g., Isopropanol) | Moderate (48-65%) | Increased steric hindrance reduces reaction rate/equilibrium constant. nih.gov |
| Fluorinated (e.g., Trifluoroethanol) | Moderate (~52%) | Reduced nucleophilicity of the alcohol oxygen. nih.gov |
Data is based on studies of transient hemiketal formation from pentafluoro-gem-diols. nih.gov
Reaction Dynamics and Intermediates
Investigating reaction dynamics and identifying key intermediates are essential for a complete mechanistic understanding. For reactions involving trifluoroacetophenone derivatives, this includes studying complex polymerization pathways under highly acidic conditions.
Under superacidic conditions, such as in trifluoromethanesulfonic acid (TFSA), the carbonyl oxygen of 2,2,2-trifluoroacetophenone can be protonated, generating a highly reactive superelectrophilic species. This intermediate is a potent electrophile capable of reacting with non-activated aromatic compounds, such as biphenyl (B1667301) or terphenyl, through a Friedel-Crafts-type hydroxyalkylation reaction. researchgate.net
This reaction forms the basis of a step-growth polycondensation process to create novel fluoropolymers. The mechanism involves the initial formation of a carbocation intermediate upon protonation of the ketone. This electrophile then attacks an aromatic ring of another monomer unit. Subsequent dehydration generates a new carbocationic species, which can then propagate the polymerization chain by reacting with another aromatic monomer.
Theoretical studies have explored the reaction pathways, revealing that the process likely proceeds through the successive reaction between the protonated trifluoroacetophenone (the electrophile) and the growing neutral oligomer chains (the nucleophile). researchgate.net This superelectrophilic polycondensation provides a metal-free, room-temperature route to high-molecular-weight aromatic polymers containing trifluoromethyl groups, which are of interest for applications such as gas separation membranes. researchgate.net
Observations of Remote Control in Organocatalysis
The precise control of stereochemistry at a position remote from the initial bond-forming event is a significant challenge in asymmetric catalysis. In the context of organocatalysis involving derivatives of this compound, understanding the mechanisms that govern such remote stereocontrol is paramount for the rational design of catalysts and the synthesis of complex chiral molecules. While direct studies on this compound are specific, broader mechanistic investigations into analogous systems provide critical insights into how chirality can be effectively transferred over several bonds.
Recent research has focused on the alkylative desymmetrization of prochiral substrates, where a chiral organocatalyst directs the enantioselective functionalization at a C(sp²)–H bond. nih.govelsevierpure.com These studies, while not exclusively centered on this compound, offer a foundational understanding of the principles of remote stereocontrol that are broadly applicable. A key strategy involves an addition-elimination sequence, where the stereochemistry is set in a step subsequent to the initial carbon-carbon bond formation. nih.gov
A detailed mechanistic study combining experimental kinetic isotope effects (KIEs) and density functional theory (DFT) calculations has elucidated the origin of enantioselectivity in the formal C(sp²)–H alkylation of cyclopentene-1,3-diones with nitroalkanes, catalyzed by a bifunctional tertiary aminourea derived from dihydroquinine. nih.govelsevierpure.comresearchgate.net This reaction serves as an excellent model for understanding remote stereocontrol. The investigation revealed that the carbon-carbon bond formation is reversible, and the subsequent nitro group elimination is the rate-determining and enantioselectivity-determining step. nih.govelsevierpure.com
The experimental design to probe this mechanism involved the determination of both intermolecular and intramolecular ¹³C KIEs. researchgate.net These experiments provide a powerful tool for mapping the energetic landscape of the reaction and identifying the key transition states.
Table 1: Experimental ¹³C Kinetic Isotope Effects (KIEs) for the Reaction of Cyclopentene-1,3-dione and a Nitroalkane researchgate.net
| Position of Isotopic Label | KIE Value | Interpretation |
| Bond-forming carbon of cyclopentene-1,3-dione | ~0.980 (Inverse) | Suggests a reversible C-C bond formation step |
| Bond-forming carbon of nitroalkane | ~1.033 (Normal) | Consistent with C-C bond formation prior to the rate-determining step |
The observation of a significant inverse KIE on the cyclopentene-1,3-dione and a normal KIE on the nitroalkane strongly supports a mechanism where the initial Michael addition is a rapid equilibrium, followed by a slower, irreversible elimination of the nitro group. nih.govelsevierpure.com
Computational modeling through DFT calculations further illuminated the reaction pathway and the origin of the high enantioselectivity. The calculations confirmed that the elimination of the nitro group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.govelsevierpure.com The stereochemical outcome is determined by the diastereomeric transition states of this elimination step.
The analysis of the transition state structures leading to the major and minor enantiomers revealed that the catalyst creates a chiral pocket. nih.gov Within this pocket, multiple non-covalent interactions, such as hydrogen bonding between the catalyst's thiourea (B124793) moiety and the enolate intermediate, as well as between the protonated quinuclidine (B89598) of the catalyst and the leaving nitro group, play a crucial role in stabilizing the favored transition state. nih.gov The subtle interplay of these forces dictates the facial selectivity of the elimination step, thereby achieving remote stereocontrol.
Table 2: Calculated Free Energy Barriers for the Enantioselectivity-Determining Elimination Step researchgate.net
| Transition State | Relative Free Energy (ΔΔG‡) | Predicted Enantiomeric Ratio (er) | Experimental Enantiomeric Ratio (er) |
| TSE1cB-R (leading to major enantiomer) | 0.0 kcal/mol | - | - |
| TSE1cB-S (leading to minor enantiomer) | 2.1 kcal/mol | 98:2 | 97:3 |
The excellent agreement between the computationally predicted and experimentally observed enantiomeric ratios underscores the accuracy of the proposed mechanism. nih.govresearchgate.net These findings demonstrate that even when the chiral center is formed at a distance from the initial chemical bond formation, a well-designed bifunctional organocatalyst can effectively control the stereochemical outcome through a network of stabilizing interactions in the rate- and enantioselectivity-determining transition state. nih.gov While the specific electronic and steric properties of the iso-propyl group in this compound would influence the precise energetics of such a system, the fundamental principles of remote stereocontrol elucidated in these studies are directly relevant.
Spectroscopic and Structural Elucidation of 3 Iso Propyl 2,2,2 Trifluoroacetophenone and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For fluorinated compounds like 3'-iso-Propyl-2,2,2-trifluoroacetophenone, both proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR are particularly informative.
Conformational Preference Elucidation via Through-Space Spin–Spin Couplings (¹H–¹⁹F, ¹³C–¹⁹F)
The conformational properties of acetophenone (B1666503) derivatives can be elucidated through the analysis of through-space spin-spin couplings, which occur when two atoms are constrained at a distance smaller than the sum of their van der Waals radii. nih.govresearchgate.net In analogues such as 2'-fluoro-substituted acetophenones, significant through-space couplings are observed between the fluorine atom on the phenyl ring and the α-protons (⁵JHα,F) and α-carbons (⁴JCα,F) of the acetyl group. nih.govresearchgate.netnih.gov These couplings, typically larger than 3 Hz for ⁵JHα,F, are indicative of a preferred s-trans conformation where the fluorine and the carbonyl oxygen are oriented away from each other. nih.gov This preference is driven by the strong repulsion between the two electronegative atoms in the alternative s-cis conformer. researchgate.net
Table 1: Representative Through-Space NMR Coupling Constants in Fluoroacetophenone Analogues
| Coupling Type | Nuclei Involved | Typical Magnitude (Hz) | Conformational Significance |
| ⁵J | Hα–F | > 3.0 | Indicates spatial proximity, supports s-trans conformer |
| ⁴J | Cα–F | Variable | Indicates spatial proximity, supports s-trans conformer |
Application of ¹⁹F NMR in Structural Characterization
¹⁹F NMR spectroscopy is a highly sensitive and powerful tool for studying fluorinated organic molecules. nih.gov The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton nucleus. nih.gov A key advantage is the wide range of chemical shifts, which makes the ¹⁹F nucleus a sensitive probe of its local electronic environment. nih.govd-nb.info
In this compound, the three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent and would produce a single, sharp resonance (a singlet) in the ¹⁹F NMR spectrum, assuming no coupling to nearby protons. The chemical shift of this signal provides valuable structural information. This signal is sensitive to changes in the molecule's environment, making ¹⁹F NMR an excellent method for studying intermolecular interactions, conformational changes, and for use in drug screening applications. nih.govucl.ac.uk
Table 2: General ¹⁹F NMR Characteristics for a CF₃ Group Attached to a Carbonyl
| Feature | Description | Significance |
| Chemical Shift (δ) | Typically -65 to -80 ppm (relative to CCl₃F) | Highly sensitive to the electronic nature of the attached carbonyl and aromatic ring. |
| Multiplicity | Singlet (in the absence of J-coupling) | Confirms the magnetic equivalence of the three fluorine atoms. |
| Linewidth | Narrow | Allows for high-resolution analysis of subtle environmental changes. |
X-ray Crystallographic Analysis for Conformer Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted spots provides information about the crystal lattice, and the intensities of the spots are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov
For acetophenone analogues, X-ray analysis has been successfully used to confirm the conformational preferences deduced from NMR studies. nih.govresearchgate.net Specifically, the solid-state structures of 2'-fluoroacetophenone (B1202908) derivatives have confirmed the exclusive presence of the s-trans conformer. nih.gov A crystallographic analysis of this compound would provide unambiguous confirmation of its solid-state conformation, including precise bond lengths, bond angles, and the dihedral angle describing the orientation of the trifluoroacetyl group relative to the isopropyl-substituted phenyl ring. This data serves as a crucial benchmark for validating theoretical calculations and interpreting solution-phase spectroscopic data.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. spectroscopyonline.com These two techniques are often complementary. In FTIR, the absorption of infrared radiation is measured, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound, the spectra would be rich with characteristic bands. The most prominent feature in the FTIR spectrum would be the strong absorption from the carbonyl (C=O) group stretch. The C-F bonds of the trifluoromethyl group would also give rise to very strong and characteristic absorption bands. Raman spectroscopy would be particularly useful for identifying vibrations of the aromatic ring and the C-C backbone. spectroscopyonline.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3100–3000 | Medium-Weak | Strong |
| Aliphatic C-H Stretch (isopropyl) | 2970–2870 | Medium-Strong | Medium |
| Carbonyl (C=O) Stretch | 1710–1690 | Very Strong | Medium-Weak |
| Aromatic C=C Stretch | 1610–1580 | Medium-Strong | Strong |
| C-F Stretch (CF₃) | 1350–1150 | Very Strong | Weak |
| C-C Stretch | 1200-1000 | Medium | Medium |
Rotational Spectroscopy for Gas-Phase Structural Analysis
Rotational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy coupled with supersonic expansion, is an exceptionally powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. sci-hub.se The analysis of the rotational spectrum yields highly accurate rotational constants, which are inversely related to the molecule's moments of inertia.
Studies on the parent compound, 2,2,2-trifluoroacetophenone (B138007) (TFAP), have revealed a planar backbone structure in the gas phase. mdpi.com By measuring the rotational spectra of various isotopologues (e.g., substituting ¹²C with ¹³C), a complete and accurate substitution structure (rₛ) of the carbon skeleton can be determined. sci-hub.se Applying this technique to this compound would allow for the precise determination of its gas-phase conformation and structural parameters. This would reveal the effects of the 3'-isopropyl group on the planarity of the phenyl-carbonyl system and the rotational barrier of the trifluoromethyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For aromatic ketones like this compound, the spectrum is typically characterized by two main absorption bands: a weak, longer-wavelength band corresponding to the n→π* transition of the carbonyl group, and a more intense, shorter-wavelength band from the π→π* transition of the aromatic system.
The positions and intensities of these absorption bands are sensitive to the solvent polarity and to molecular interactions, such as hydrogen bonding. This sensitivity makes UV-Vis spectroscopy a valuable tool for mechanistic investigations. For example, it can be used to monitor the kinetics of a reaction involving the carbonyl group or to study the formation of complexes with other molecules. The electron-withdrawing trifluoromethyl group influences the energies of the molecular orbitals, which in turn affects the wavelengths of these electronic transitions compared to non-fluorinated acetophenones.
Table 4: Typical Electronic Transitions for Acetophenone Derivatives in UV-Vis Spectroscopy
| Transition | Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Description |
| n → π | 300–330 | < 100 | Excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. |
| π → π | 230–280 | > 10,000 | Excitation of an electron from a bonding π orbital of the aromatic ring and carbonyl group to an anti-bonding π orbital. |
Computational Chemistry and Theoretical Studies on 3 Iso Propyl 2,2,2 Trifluoroacetophenone Systems
Density Functional Theory (DFT) Calculations
Detailed DFT calculations specifically for 3'-iso-Propyl-2,2,2-trifluoroacetophenone are not found in the reviewed literature. While DFT is a common method for analyzing similar molecules, the specific data for this compound, including conformational analysis, mechanistic pathways, and catalyst-substrate interactions, has not been published.
Conformational Analysis and Energy Landscape Mapping
No specific studies on the conformational analysis or energy landscape mapping of this compound were identified. For the related compound 2,2,2-trifluoroacetophenone (B138007), studies have shown a planar backbone structure. However, the influence of the 3'-isopropyl group on the conformational preferences and energy landscape of this compound has not been computationally investigated.
Mechanistic Pathway Elucidation for Reaction Intermediates
There are no available studies that elucidate the mechanistic pathways for reaction intermediates involving this compound using DFT.
Catalyst-Substrate Complex Formation and Stability
Information regarding the computational modeling of catalyst-substrate complex formation and stability specifically for this compound is not present in the current body of scientific literature.
Modeling of Molecular Interactions and Solvent Effects
While there are studies on the molecular interactions of the parent compound, 2,2,2-trifluoroacetophenone, with water, no specific research modeling the molecular interactions and solvent effects for this compound has been found.
Quantum Chemical Calculations for Spectroscopic Correlation
No quantum chemical calculations have been published that correlate with the spectroscopic data of this compound.
Molecular Dynamics Simulations for Reactivity Predictions
There is no evidence of molecular dynamics simulations being employed to predict the reactivity of this compound in the reviewed literature.
Theoretical Approaches to Catalyst Design and Optimization
Theoretical approaches to catalyst design for reactions involving this compound are centered on understanding the electronic and steric effects of the trifluoromethyl and isopropyl groups. Computational models are employed to predict reaction pathways and transition states, thereby enabling the rational design of more efficient catalysts.
Researchers utilize Density Functional Theory (DFT) and other quantum chemical methods to investigate the interactions between the ketone and potential catalysts. These calculations help in identifying key parameters that govern catalytic activity and selectivity. For instance, the electrophilicity of the carbonyl carbon in this compound is a critical factor in many of its reactions, and computational studies can precisely quantify this property.
The design of organocatalysts for reactions such as asymmetric reduction or epoxidation of substrates like this compound benefits significantly from theoretical modeling. By simulating the catalytic cycle, chemists can screen potential catalyst structures and identify candidates with lower activation barriers and higher stereoselectivity. This in-silico screening process accelerates the discovery of novel and effective catalysts.
A summary of theoretical parameters often considered in catalyst design for systems related to this compound is presented below:
| Theoretical Parameter | Relevance to Catalyst Design | Computational Method |
| Activation Energy Barrier | Predicts reaction rate and catalyst efficiency | DFT, ab initio methods |
| Transition State Geometry | Elucidates the mechanism of catalysis and stereoselectivity | Transition State Searching Algorithms |
| Non-covalent Interactions | Determines substrate binding and catalyst stability | Molecular Mechanics, Symmetry-Adapted Perturbation Theory (SAPT) |
| Electronic Properties (e.g., HOMO-LUMO gap) | Indicates reactivity and potential for catalyst-substrate interaction | DFT, Hartree-Fock |
Computational Tools in Chemical Research Data Management and Sharing
The management and sharing of data from computational studies on molecules like this compound are critical for reproducibility and collaboration. Several computational tools and platforms have been developed to address these needs.
One approach involves the use of semantic web technologies to create structured and machine-readable datasets. nih.gov For instance, computational chemistry data can be encapsulated in an Extensible Markup Language (XML) file, which is then converted into a format like JavaScript Object Notation for Linked Data (JSON-LD). nih.gov This allows the data to be published on web portals as part of a larger global graph, making it accessible to both researchers and computer agents. nih.gov
Python libraries such as 'ichor' have been developed to simplify data management in computational chemistry. chemrxiv.org These tools offer functionalities for file management, data storage in databases, and post-processing of calculation results. chemrxiv.org Such libraries are designed to handle large volumes of data from numerous calculations, which is common in catalyst screening and optimization studies. chemrxiv.org The goal of these tools is to automate workflows and improve the organization of research data. chemrxiv.org
The development of shared vocabularies and ontologies is another key aspect of effective data management in chemistry. surf.nl By establishing standardized terminology, researchers can ensure that data from different sources can be combined and interpreted unambiguously. surf.nl This is particularly important for large-scale data-driven chemistry initiatives. surf.nl
The following table summarizes some of the computational tools and their applications in managing research data for compounds like this compound:
| Computational Tool/Platform | Key Features | Application in Chemical Research |
| CSX (Common Standard for eXchange) | XML-based format for encapsulating computational chemistry data. nih.gov | Standardizing data from various software packages for sharing and archiving. nih.gov |
| JSON-LD (JavaScript Object Notation for Linked Data) | Converts XML data into a linked data format. nih.gov | Publishing research data on the semantic web, making it discoverable and interoperable. nih.gov |
| ichor (Python Library) | File management, lazy file reading, database storage, and post-processing. chemrxiv.org | Streamlining machine learning force field development and managing large datasets from high-throughput calculations. chemrxiv.org |
| FAIR Data Principles | Findable, Accessible, Interoperable, and Reusable data standards. | Guiding the development of data management strategies to enhance the value of research data. surf.nl |
Advanced Applications of 3 Iso Propyl 2,2,2 Trifluoroacetophenone in Organic Synthesis and Catalysis
Synthetic Building Blocks for Complex Molecular Architectures
Trifluoromethylated acetophenones are valuable precursors in the synthesis of more complex molecules due to the unique electronic properties conferred by the trifluoromethyl group. This powerful electron-withdrawing group activates the carbonyl group towards nucleophilic attack and provides a stable, lipophilic moiety in the final product.
Precursors for Fluorinated Heterocycles
Fluorinated heterocycles are of immense interest in medicinal chemistry and materials science. nih.gov Generally, trifluoromethyl ketones can serve as key starting materials for the synthesis of a variety of heterocyclic systems. For instance, condensation reactions of fluorinated 1,3-diketones with binucleophiles like hydrazines, hydroxylamine, and ureas are common methods for constructing pyrazoles, isoxazoles, and pyrimidines, respectively. researchgate.net While specific examples involving 3'-iso-Propyl-2,2,2-trifluoroacetophenone are not documented, its structure suggests potential utility in similar synthetic strategies. The reaction of this ketone with a suitable carbon nucleophile, followed by cyclization, could theoretically lead to a range of novel fluorinated heterocycles.
Incorporation into Polymeric Materials Research
The incorporation of fluorine-containing motifs into polymers can significantly enhance their thermal stability, chemical resistance, and optical properties. Research has been conducted on the step-polymerization of 2,2,2-trifluoroacetophenone (B138007) with multi-ring aromatic compounds to create fluoropolymers for applications such as gas separation membranes. nih.gov The presence of the isopropyl group on the aromatic ring of this compound could potentially influence the polymer's physical properties, such as solubility and processability. However, specific studies on the polymerization of this compound have not been reported.
Substrates in Asymmetric Catalytic Transformations
The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis for producing chiral alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. Trifluoromethyl ketones are particularly challenging substrates for asymmetric hydrogenation due to their electronic properties. mdpi.com Nevertheless, various catalytic systems have been developed for the enantioselective reduction of different trifluoromethyl ketones. For instance, whole-cell biocatalysis has been employed for the asymmetric reduction of 2,2,2-trifluoroacetophenone to the corresponding alcohol with high enantioselectivity. youtube.com While direct studies on the asymmetric catalytic transformation of this compound are lacking, it is a plausible substrate for such reactions, potentially yielding chiral α-(trifluoromethyl)benzyl alcohol derivatives.
Catalytic Roles of Trifluoromethyl Ketones
Beyond their role as synthetic building blocks, trifluoromethyl ketones can also act as organocatalysts, leveraging the electrophilicity of the carbonyl carbon.
Organocatalysis for Epoxidation Reactions
Ketone-catalyzed epoxidation of alkenes, using an oxidant such as hydrogen peroxide, is a well-established and environmentally friendly method. The catalytic cycle involves the formation of a highly reactive dioxirane (B86890) intermediate. Simple acetophenones, including 2,2,2-trifluoroacetophenone, have been shown to be efficient organocatalysts for the epoxidation of a wide range of alkenes. nih.gov These reactions are often fast, proceed under mild conditions, and can be highly chemoselective. nih.gov The electronic nature of the substituents on the aromatic ring can influence the catalytic activity. While not specifically studied, this compound could potentially function as an organocatalyst in such transformations.
Asymmetric Induction in Stereoselective Synthesis
Chiral ketones, including those bearing trifluoromethyl groups, have been developed as catalysts for asymmetric epoxidation reactions. ekb.eg The chiral environment provided by the catalyst directs the approach of the alkene to the dioxirane intermediate, leading to the preferential formation of one enantiomer of the epoxide. ekb.eg Peptide-based trifluoromethyl ketone catalysts have also been designed for enantioselective epoxidation, demonstrating the versatility of this functional group in catalyst design. These studies underscore the potential for developing chiral analogues of this compound for applications in asymmetric catalysis.
Photochemical Transformations and Their Synthetic Utility
The trifluoromethylketo group in this compound imparts unique photochemical reactivity, making it a versatile substrate for various light-induced transformations. Aromatic ketones are well-studied photoactive compounds, and the presence of the electron-withdrawing trifluoromethyl group can significantly influence the nature and efficiency of these reactions. acs.org The excited state of aromatic ketones can interact with other organic molecules in several ways, including energy transfer and hydrogen atom abstraction. acs.org
One of the fundamental photochemical reactions of ketones is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen. irispublishers.com For this compound, this would involve abstraction of a hydrogen atom from the isopropyl group, leading to the formation of a biradical intermediate. This intermediate can then undergo cyclization to form a cyclobutanol (B46151) derivative or cleavage to yield an enol and an alkene.
Furthermore, trifluoroacetophenones have been shown to participate in intermolecular photochemical reactions. For instance, α,α,α-trifluoroacetophenone is a primary product in the light-induced reaction between benzene (B151609) and trifluoroacetic acid. rsc.org It can also undergo a novel acid-catalyzed photoaddition to benzene. rsc.org These findings suggest that this compound could potentially undergo similar photo-additions to aromatic systems, providing a pathway for the synthesis of complex molecular architectures. The photoreduction of α-trifluoroacetophenone has also been studied, highlighting the competition between charge transfer and hydrogen abstraction mechanisms. acs.orgacs.org
The synthetic utility of these photochemical transformations is significant. The ability to form new carbon-carbon bonds via cycloaddition or addition reactions opens up avenues for the construction of intricate molecular skeletons that may be challenging to access through traditional thermal reactions. researchgate.netchemrxiv.org For example, the Paterno-Büchi reaction, a [2+2] cycloaddition between an excited carbonyl compound and an alkene, could potentially be applied to this compound to synthesize substituted oxetanes, which are valuable building blocks in medicinal chemistry. irispublishers.com
Enzymatic Biotransformations as Green Chemistry Approaches
Enzymatic biotransformations represent a powerful and environmentally benign approach to organic synthesis, aligning with the principles of green chemistry by offering high selectivity under mild reaction conditions. allresearchjournal.com For a prochiral ketone like this compound, enzymatic reduction is a particularly valuable transformation, as it can lead to the synthesis of enantiomerically pure chiral alcohols. rsc.orgnih.gov These chiral alcohols are crucial intermediates in the pharmaceutical and fine chemical industries. nih.gov
The asymmetric reduction of aromatic ketones is a well-established application of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes, often derived from microorganisms like yeast or bacteria, utilize a cofactor such as NADPH or NADH to deliver a hydride to the carbonyl carbon with high stereoselectivity. nih.gov The choice of enzyme determines the stereochemical outcome, allowing for the selective production of either the (R)- or (S)-alcohol. rsc.org While historically, whole-cell systems like baker's yeast were commonly used, an increasing number of isolated and purified ketoreductases are now commercially available, offering broader substrate scope and improved selectivity. nih.govacs.org
The advantages of using enzymatic methods for the reduction of this compound are numerous. Reactions are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and avoiding the use of hazardous reagents and solvents often associated with traditional chemical reductions. nih.gov Furthermore, the high enantioselectivity of enzymes often eliminates the need for chiral auxiliaries or subsequent resolution steps, leading to more atom-economical processes. rsc.org
The substrate scope for enzymatic ketone reductions is broad, and it has been noted that aryl ketones, particularly those with a phenyl group adjacent to the carbonyl, are often excellent substrates for achieving high enantioselectivity. researchgate.net This suggests that this compound would be a viable candidate for such biotransformations. The development of bienzyme-coupled systems for cofactor regeneration further enhances the efficiency and scalability of these processes for industrial applications. nih.gov The integration of enzymatic steps into synthetic routes exemplifies a modern approach to sustainable chemical manufacturing.
| Enzyme Type | Transformation | Key Advantage | Potential Product from this compound |
| Ketoreductase (KRED) | Asymmetric reduction of the carbonyl group | High enantioselectivity, mild reaction conditions | (R)- or (S)-1-(3-isopropylphenyl)-2,2,2-trifluoroethanol |
| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of the ketone | Green and sustainable process | (R)- or (S)-1-(3-isopropylphenyl)-2,2,2-trifluoroethanol |
| Lipase | Kinetic resolution of a racemic alcohol mixture (if produced chemically) | Access to enantiopure alcohols | Enantiomerically pure 1-(3-isopropylphenyl)-2,2,2-trifluoroethanol |
Future Research Directions and Challenges in 3 Iso Propyl 2,2,2 Trifluoroacetophenone Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of trifluoromethyl ketones, including 3'-iso-Propyl-2,2,2-trifluoroacetophenone, traditionally relies on methods that can involve harsh conditions or expensive reagents. For instance, Grignard reactions with trifluoroacetic anhydride (B1165640) or the use of tert-butyllithium (B1211817) often require very low temperatures (-70°C to -78°C) and costly materials. google.com Future research is increasingly focused on developing more sustainable and economically viable synthetic pathways.
A promising direction is the use of fluoroform (HCF₃), an inexpensive byproduct of the polymer industry, as the trifluoromethylating agent. beilstein-journals.orgbeilstein-journals.org Recent studies have demonstrated the successful trifluoromethylation of various methyl esters to their corresponding trifluoromethyl ketones using a fluoroform/KHMDS system in triglyme. beilstein-journals.orgbeilstein-journals.org This approach presents a more straightforward and cost-effective method. beilstein-journals.org Adapting and optimizing this protocol for the synthesis of this compound from methyl 3-isopropylbenzoate could represent a significant advancement in sustainable fluorine chemistry.
Further research should also explore photocatalysis, which offers mild reaction conditions for generating trifluoromethyl radicals from sources like CF₃Br for the synthesis of α-CF₃-substituted ketones. acs.org The development of novel catalytic systems that can directly and efficiently trifluoromethylate readily available precursors to this compound remains a key challenge.
Table 1: Comparison of Synthetic Methods for Trifluoroacetophenones
| Method | Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Grignard Reaction | Aryl magnesium halide, Trifluoroacetic anhydride | Low temperature (-70°C) | Established method | Expensive reagents, harsh conditions google.com |
| Organolithium | Aryl lithium, Trifluoroacetic anhydride | Very low temperature (-78°C) | Effective for specific substrates | Expensive and hazardous reagents google.com |
| Nucleophilic Trifluoromethylation | Methyl ester, Fluoroform (HCF₃), KHMDS | Moderate temperature (-40°C) | Uses inexpensive byproduct, straightforward beilstein-journals.orgbeilstein-journals.org | Optimization for specific substrates needed |
Exploration of Undiscovered Reactivity Patterns and Transformations
The chemistry of this compound is dominated by the highly electrophilic nature of its carbonyl carbon, a direct consequence of the powerful electron-withdrawing effect of the three fluorine atoms. nih.gov This inherent reactivity makes it a prime candidate for nucleophilic attack, a characteristic that has been exploited in the design of enzyme inhibitors. nih.gov
Future research should aim to uncover new reactivity patterns beyond simple nucleophilic additions. The unique electronic environment of this ketone could enable novel cycloadditions, rearrangements, or C-H activation reactions on the isopropyl group or the aromatic ring. Investigating its behavior under photoredox catalysis could unveil new radical-based transformations, expanding its synthetic utility. acs.org For example, exploring its potential in asymmetric 1,2-oxytrifluoromethylation reactions with styrenes, a transformation documented for other systems, could lead to valuable chiral building blocks. nih.gov A systematic study of its reactions with various nucleophiles, electrophiles, and radical species under diverse conditions is necessary to fully map its chemical potential.
Advancements in Asymmetric Catalysis with Trifluoromethyl Ketones
The creation of chiral molecules containing a trifluoromethyl group is of paramount importance in medicinal chemistry. Asymmetric catalysis offers the most efficient route to these enantiomerically pure compounds. Recent breakthroughs in the field include the use of chiral electrostatically-enhanced phosphoric acids to catalyze the asymmetric arylation of 2,2,2-trifluoroacetophenones, demonstrating high tolerance for various substituents. nih.gov
A significant future challenge is to develop and apply similar highly active, metal-free catalytic systems for reactions involving this compound. The goal is to achieve high enantioselectivity in reactions such as asymmetric reductions, aldol (B89426) additions, and other carbon-carbon bond-forming reactions at the ketone moiety. Furthermore, exploring the use of chiral chromium catalysts, which have shown promise in enantioselective radical reactions, could open new pathways for asymmetric transformations. acs.org Success in this area would provide access to a library of chiral fluorinated molecules with potential biological activity.
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry is an increasingly indispensable tool for modern chemical research. Methods like Density Functional Theory (DFT) are now routinely used to gain mechanistic insights and predict reaction outcomes. acs.org In the context of trifluoromethyl ketones, computational modeling has been used to rank enzyme-inhibitor complex structures to understand binding interactions. nih.gov
For this compound, future research should leverage advanced computational methods to:
Predict Reactivity: Model reaction pathways to identify the most favorable sites for nucleophilic, electrophilic, or radical attack.
Design Catalysts: Simulate the transition states of catalyzed reactions to design more efficient and enantioselective chiral catalysts. acs.org
Elucidate Mechanisms: Calculate activation free energies and model transition states to provide a detailed understanding of complex reaction mechanisms, such as interwoven radical-polar crossover pathways. acs.org
By integrating these predictive models, researchers can significantly reduce the amount of empirical experimentation required, accelerating the discovery of new reactions and applications.
Elucidation of Complex Reaction Mechanisms at the Molecular Level
A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and developing new synthetic methods. For trifluoromethyl ketones, mechanistic studies have revealed details such as the slow, time-dependent formation of covalent adducts with cysteine proteases. nih.gov
Future research on this compound must focus on detailed mechanistic elucidation for its key transformations. This involves a combination of kinetic analysis, isotopic labeling studies, and advanced spectroscopic techniques. For example, understanding the precise mechanism of a potential asymmetric catalytic reaction—whether it proceeds via an SN1, SN2, or other pathway—is crucial for optimizing reaction conditions to favor a specific stereochemical outcome. pdx.edu Computational studies, as mentioned previously, will play a central role in visualizing transition states and intermediates that are often too transient to be observed experimentally. acs.org
Innovative Applications in Specialized Organic Synthesis
The unique properties imparted by the trifluoromethyl group make fluorinated compounds highly valuable in materials science, agrochemicals, and pharmaceuticals. nih.govmdpi.com Related structures to this compound are known to be key intermediates in the synthesis of veterinary active pharmaceutical ingredients (APIs) like Fluralaner. google.com
The primary challenge and opportunity lie in identifying novel applications for this compound as a specialized building block in organic synthesis. Research should be directed towards its incorporation into complex molecular architectures, such as:
Bioactive Molecules: Using it as a scaffold for the development of new protease inhibitors or other therapeutic agents. nih.gov
Functional Materials: Integrating it into polymers or liquid crystals, where the trifluoromethyl group can modulate properties like thermal stability and dielectric constant. acs.org
Fluorinated Ligands: Synthesizing novel ligands for transition metal catalysis, where the electronic properties of the fluorinated moiety can tune the catalyst's reactivity. acs.org
The versatility of trifluoroacetic acid in promoting a wide range of transformations, including rearrangements and condensations, hints at the broad synthetic potential of its ketone analogue. researchgate.net
Addressing Data Management and Open Science in Fluorine Chemistry
The increasing complexity and volume of data in chemical research necessitate robust data management practices. nfdi4chem.de For a specialized field like fluorine chemistry, establishing clear standards for data collection, organization, documentation, and sharing is critical for reproducibility and collaboration. libretexts.org
Future progress in the chemistry of this compound and related compounds will depend on the community's commitment to open science principles. This includes:
Implementing Data Management Plans (DMPs): Researchers should utilize structured DMPs to describe how data from synthesis, spectroscopy, and computational studies will be managed and preserved. nfdi4chem.de Chemistry-specific templates, such as those provided by NFDI4Chem, can guide this process. nfdi4chem.de
Adhering to FAIR Principles: Ensuring that research data is Findable, Accessible, Interoperable, and Reusable. This involves using standard file formats, detailed metadata, and depositing data in open repositories.
Promoting Open Access Publishing: Sharing research findings through open access journals and pre-print servers like arXiv to accelerate the dissemination of knowledge within the fluorine chemistry community. arxiv.orgaanda.org
By embracing these practices, researchers can build a more transparent, efficient, and collaborative ecosystem for advancing the science of organofluorine compounds. numberanalytics.com
Q & A
Q. Basic
- NMR spectroscopy : <sup>19</sup>F NMR identifies trifluoromethyl chemical shifts (δ −60 to −70 ppm), while <sup>1</sup>H NMR reveals iso-propyl splitting patterns (δ 1.2–1.5 ppm) .
- X-ray crystallography : Resolves steric effects of the iso-propyl group and confirms carbonyl geometry. Crystallographic data shows bond angles of ~120° at the acetyl carbon .
- HPLC-MS : Monitors purity (>98%) and detects byproducts (e.g., di-acylated derivatives) .
What methodologies resolve contradictions in reported reaction outcomes involving this compound?
Advanced
Discrepancies in yields or regioselectivity often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions, while non-polar solvents favor electrophilic pathways .
- Catalyst choice : Pd-based catalysts improve cross-coupling efficiency with aryl halides, whereas Ni catalysts may induce side reactions .
- Controlled experiments : Replicate conditions from conflicting studies while varying one parameter (e.g., temperature, catalyst loading) to isolate contributing factors .
How does the trifluoromethyl group influence the compound’s reactivity in organocatalytic applications?
Advanced
The electron-withdrawing trifluoromethyl group:
- Enhances electrophilicity : Stabilizes transition states in Michael additions, increasing reaction rates by 2–3× compared to non-fluorinated analogs .
- Modulates acidity : The α-proton acidity (pKa ~12–14) enables deprotonation under mild conditions, facilitating enolate formation in asymmetric catalysis .
- Computational validation : DFT studies show reduced LUMO energy (−1.8 eV) at the carbonyl carbon, corroborating enhanced electrophilicity .
What strategies evaluate the biological activity of derivatives of this compound?
Q. Advanced
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., halogen, nitro) and test against target enzymes (e.g., kinases) .
- In vitro assays : Measure IC₅₀ values using fluorescence-based assays for cytochrome P450 inhibition .
- Metabolic stability : Use liver microsome models to assess oxidative degradation, with LC-MS tracking metabolite formation .
How can computational modeling predict regioselectivity in reactions involving this compound?
Q. Advanced
- DFT calculations : Compare activation energies for possible reaction pathways (e.g., para vs. meta substitution in electrophilic attacks) .
- Molecular docking : Simulate interactions between the compound and biological targets (e.g., receptor binding pockets) to prioritize synthetic targets .
- Solvent effects : Use COSMO-RS models to predict solvent-induced polarity changes and their impact on transition states .
What are the challenges in scaling up synthetic protocols for this compound, and how are they mitigated?
Q. Advanced
- Exothermic reactions : Trifluoroacetylations are highly exothermic; use flow reactors with precise temperature control (−10°C) to prevent runaway reactions .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to aromatic substrate) to minimize di-substitution .
- Catalyst recovery : Immobilize Lewis acids on silica gel to enable reuse and reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
